(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide
描述
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O2S/c1-2-25-12-14-26(15-13-25)18-21-6-4-3-5-20(21)17-24-29(27,28)16-11-19-7-9-22(23)10-8-19/h3-11,16,24H,2,12-15,17-18H2,1H3/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSYTVMLPXQKDU-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound belongs to the class of N-aryl-2-arylethenesulfonamides, which have been shown to exhibit potent cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can disrupt microtubule formation, leading to mitotic arrest and subsequent cell death. The biological activity is often quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%.
Key Findings
- Cytotoxicity : The compound demonstrates strong cytotoxicity across a range of cancer cell lines, with reported IC50 values as low as 5 to 10 nM, indicating high potency against both sensitive and drug-resistant cells .
- Mechanism of Action : The primary mechanism involves the disruption of microtubule dynamics, which is critical for cell division. This compound competes with colchicine for binding to tubulin, thereby inhibiting polymerization and leading to cell cycle arrest in the mitotic phase .
Structure-Activity Relationships (SAR)
The structure of this compound plays a crucial role in its biological activity. Research has utilized quantitative structure–activity relationship (QSAR) models to predict the anticancer efficacy based on various molecular descriptors.
Table 1: Summary of Structure-Activity Relationships
| Descriptor | Effect on Activity |
|---|---|
| Electronic Descriptor (EHOMO) | Positive correlation with potency |
| Steric Descriptor (Rindex) | Significant impact on activity |
| Log P | Influences membrane permeability |
The QSAR analysis indicated that electronic and steric properties significantly affect the anticancer activity of sulfonamide derivatives. A high correlation coefficient (R=0.81) was observed between calculated and experimental activities .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of human prostate (DU145) and leukemic (K562) cancer cells. The results showed a dose-dependent response, reinforcing its potential as a therapeutic agent .
- In Vivo Efficacy : In xenograft models using nude mice, treatment with this compound resulted in a dramatic reduction in tumor size compared to control groups. This suggests not only efficacy but also favorable pharmacokinetic properties such as blood-brain barrier permeability, which is critical for treating central nervous system tumors .
- Mechanistic Insights : Further mechanistic studies revealed that the compound activates caspases involved in apoptosis and leads to tubulin depolymerization. These findings indicate that the compound may induce programmed cell death through multiple pathways .
科学研究应用
Pharmacological Applications
-
Antihistamine Activity
- The compound is primarily recognized for its antihistamine properties, making it effective in treating allergic rhinitis, urticaria, and other allergic conditions. Research indicates that it functions as a selective antagonist of the H1 receptor, thereby inhibiting the effects of histamine in the body .
-
Treatment of Allergic Syndromes
- Clinical studies have demonstrated that cetirizine derivatives significantly alleviate symptoms associated with chronic and acute allergic reactions. For instance, a study published in Annals of Allergy highlighted the efficacy of cetirizine in reducing nasal congestion and sneezing in patients with allergic rhinitis .
- Potential in Neurological Disorders
Case Studies
Synthesis and Derivative Development
The synthesis of (E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide involves several chemical transformations. The process typically starts with the reaction of piperazine derivatives with appropriate alkyl or aryl sulfonamides to yield the desired compound.
- Synthetic Pathway Overview :
常见问题
Q. What are the key steps and optimization strategies for synthesizing (E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the aromatic core and sequential introduction of substituents. Critical steps include:
- Sulfonamide formation : Coupling of the chlorophenyl ethenesulfonyl group to the piperazine-containing benzylamine intermediate .
- Piperazine derivatization : Alkylation of the piperazine ring with a benzyl halide precursor under basic conditions (e.g., NaH or K₂CO₃) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC and HPLC .
Optimization strategies : - Adjust reaction temperature (60–80°C for sulfonamide coupling) and solvent polarity (DMF or THF) to enhance yield .
- Use catalytic agents like DMAP to accelerate amide bond formation .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR spectroscopy :
- ¹H NMR confirms substituent integration (e.g., ethylpiperazine protons at δ 2.3–2.7 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- ¹³C NMR verifies carbonyl (C=O, ~170 ppm) and sulfonamide (C-SO₂, ~55 ppm) groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the sulfonamide bond) .
- IR spectroscopy : Detects functional groups (S=O stretches at 1150–1300 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this sulfonamide derivative for targeted therapeutic applications?
- Methodological Answer : SAR studies require systematic modifications:
- Substituent variation : Synthesize analogs with altered piperazine (e.g., methyl vs. ethyl groups) or chlorophenyl substituents to assess steric/electronic effects .
- Biological assays : Test inhibitory activity against enzymes (e.g., carbonic anhydrase) using fluorometric assays or crystallography to map binding interactions .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .
Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar sulfonamides?
- Methodological Answer : Contradictions often arise from differences in assay conditions or impurity profiles. Strategies include:
- Standardized assays : Replicate studies under controlled conditions (pH, temperature) using purified batches (>98%) .
- Dose-response analysis : Compare EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
- Metabolite profiling : Use LC-MS to detect degradation products or active metabolites that may influence activity .
Q. How can researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : PK studies involve:
- In vitro assays :
- Plasma stability : Incubate the compound with plasma (37°C) and quantify degradation via HPLC .
- CYP450 inhibition : Use fluorogenic substrates to test interactions with cytochrome P450 isoforms .
- In vivo models : Administer the compound to rodents and collect plasma/tissue samples for:
- Bioavailability : Calculate AUC (area under the curve) after oral vs. intravenous dosing .
- Metabolite identification : Use UPLC-QTOF-MS to trace metabolic pathways (e.g., glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
